molecular formula C38H50N4O8S B6353950 Cinchonine sulfate dihydrate CAS No. 5949-17-7

Cinchonine sulfate dihydrate

Cat. No.: B6353950
CAS No.: 5949-17-7
M. Wt: 722.9 g/mol
InChI Key: LPXYGFYEGUEAQG-KKDFKURBSA-N
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Description

Cinchonine sulfate dihydrate is a naturally occurring alkaloid derived from the bark of Cinchona trees. It belongs to the class of quinoline alkaloids, which also includes quinine, quinidine, and cinchonidine. These compounds have been historically significant due to their medicinal properties, particularly in the treatment of malaria .

Preparation Methods

Synthetic Routes and Reaction Conditions

Cinchonine sulfate dihydrate can be synthesized through the extraction of cinchonine from Cinchona bark, followed by its conversion to the sulfate salt. The extraction process typically involves the use of organic solvents such as ethanol or methanol to isolate the alkaloid. The isolated cinchonine is then reacted with sulfuric acid to form cinchonine sulfate, which is subsequently crystallized to obtain the dihydrate form .

Industrial Production Methods

Industrial production of this compound involves large-scale extraction from Cinchona bark. The bark is harvested, dried, and ground into a fine powder. The powder is then subjected to solvent extraction, and the resulting solution is processed to isolate cinchonine. The isolated cinchonine is converted to its sulfate salt through reaction with sulfuric acid, and the product is crystallized to obtain this compound .

Chemical Reactions Analysis

Types of Reactions

Cinchonine sulfate dihydrate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Mild acids like acetic acid are commonly used.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Strong nucleophiles like alkyl halides or acyl chlorides.

Major Products Formed

    Oxidation: Quinotoxine

    Reduction: Dihydrocinchonine derivatives

    Substitution: Various substituted cinchonine derivatives

Mechanism of Action

The mechanism of action of cinchonine sulfate dihydrate involves its interaction with molecular targets such as enzymes and receptors. In the case of its antimalarial activity, cinchonine is believed to inhibit the polymerization of toxic hematin formed by the degradation of hemoglobin in erythrocytes, thereby preventing the formation of hemozoin . This action disrupts the life cycle of the malaria parasite, leading to its death.

Comparison with Similar Compounds

Cinchonine sulfate dihydrate is similar to other Cinchona alkaloids such as quinine, quinidine, and cinchonidine. it has unique properties that distinguish it from these compounds:

These compounds share a common quinoline structure but differ in their stereochemistry and specific biological activities, making each unique in its applications and effects.

Properties

IUPAC Name

(S)-[(2R,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethanol;sulfuric acid;dihydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C19H22N2O.H2O4S.2H2O/c2*1-2-13-12-21-10-8-14(13)11-18(21)19(22)16-7-9-20-17-6-4-3-5-15(16)17;1-5(2,3)4;;/h2*2-7,9,13-14,18-19,22H,1,8,10-12H2;(H2,1,2,3,4);2*1H2/t2*13-,14-,18+,19-;;;/m00.../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPXYGFYEGUEAQG-KKDFKURBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1CN2CCC1CC2C(C3=CC=NC4=CC=CC=C34)O.C=CC1CN2CCC1CC2C(C3=CC=NC4=CC=CC=C34)O.O.O.OS(=O)(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=C[C@H]1CN2CC[C@H]1C[C@@H]2[C@H](C3=CC=NC4=CC=CC=C34)O.C=C[C@H]1CN2CC[C@H]1C[C@@H]2[C@H](C3=CC=NC4=CC=CC=C34)O.O.O.OS(=O)(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H50N4O8S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

722.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5949-17-7
Record name Cinchonine sulfate dihydrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005949177
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CINCHONINE SULFATE DIHYDRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8V7A43GW58
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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